N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide: is a complex organic compound that features a cyclohexene ring, a pyridotriazine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Synthesis of the pyridotriazine moiety: This involves the cyclization of appropriate precursors, often using reagents like hydrazine and aldehydes.
Coupling reactions: The final step involves coupling the cyclohexene and pyridotriazine intermediates with a propanamide group, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyridotriazine moiety, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted amides or pyridotriazine derivatives.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of complex organic molecules for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)pentanamide: Similar structure with a pentanamide group.
Uniqueness
The uniqueness of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C18H22N4O2/c23-17(19-12-11-14-6-2-1-3-7-14)10-9-15-18(24)22-13-5-4-8-16(22)21-20-15/h4-6,8,13H,1-3,7,9-12H2,(H,19,23) |
InChI Key |
ZMBNVMNFGRUPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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